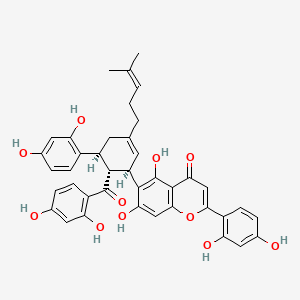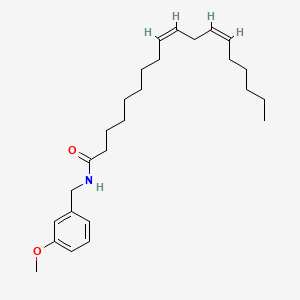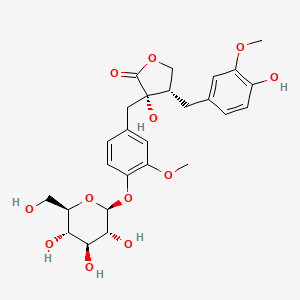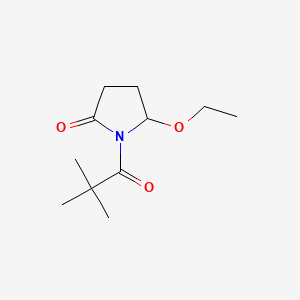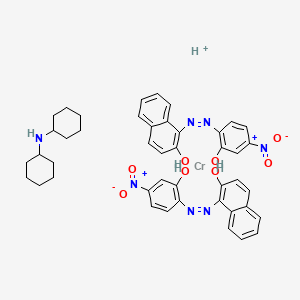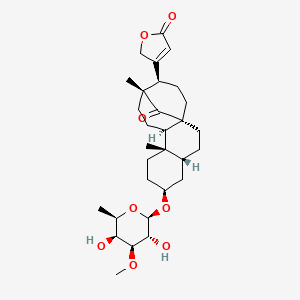
1-tert-Butoxycarbonyl-1H-pyrazol-4-boronsäure
Übersicht
Beschreibung
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid is a boronic acid derivative with the molecular formula C₈H₁₃BN₂O₄ and a molecular weight of 212.01 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . It is a valuable reagent in the synthesis of various biologically active molecules and pharmaceutical intermediates .
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid has numerous applications in scientific research:
Wirkmechanismus
Target of Action
Boronic acids and their derivatives have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines . It can be removed under acidic conditions, revealing the active amine group .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biological processes, including signal transduction, enzyme inhibition, and cell proliferation .
Pharmacokinetics
The compound is a solid at room temperature and has a melting point of 157-161 °c . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Result of Action
Boronic acids and their derivatives have been shown to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral effects .
Action Environment
The action of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid may be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the pH of the environment could impact the compound’s action, as the Boc group is typically removed under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid can be synthesized through several methods. One common approach involves the reaction of 4-pyrazoleboronic acid pinacol ester with di-tert-butyl dicarbonate . The reaction typically occurs under mild conditions and yields the desired boronic acid derivative with high purity.
Industrial Production Methods
Industrial production of 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid often involves large-scale synthesis using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and chemical applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides or triflates in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products Formed
The major products formed from reactions involving 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-4-boronic acid: Lacks the tert-butoxycarbonyl protecting group, making it less stable under certain conditions.
1-Boc-4-pyrazoleboronic acid pinacol ester: A pinacol ester derivative that offers different reactivity and solubility properties.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic acid derivative with distinct reactivity due to the presence of the dioxaborolane group.
Uniqueness
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid is unique due to its tert-butoxycarbonyl protecting group, which enhances its stability and reactivity in various chemical reactions . This makes it a valuable reagent in organic synthesis, particularly for applications requiring high stability and selectivity .
Eigenschaften
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O4/c1-8(2,3)15-7(12)11-5-6(4-10-11)9(13)14/h4-5,13-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPVMMFUSDDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915326 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-31-5, 1188405-87-9 | |
| Record name | [1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40915326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


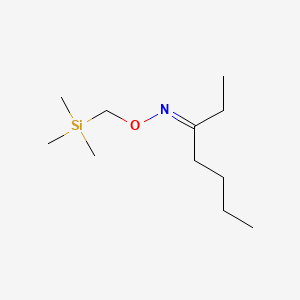
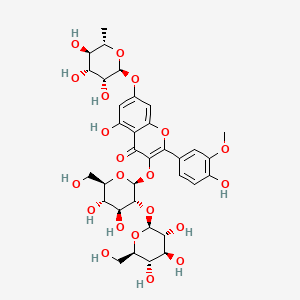
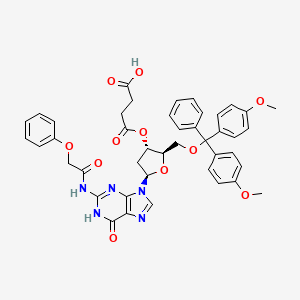
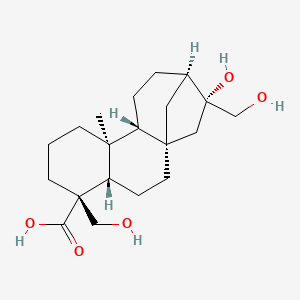
![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)
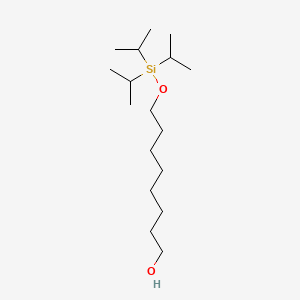

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)
